molecular formula C16H11F2N5O3 B2516416 N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941963-94-6

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2516416
CAS No.: 941963-94-6
M. Wt: 359.293
InChI Key: RPXLDNJDZAEEFJ-UHFFFAOYSA-N
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Description

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a potent and selective small-molecule antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, which is a primary cold sensor in the peripheral nervous system [1] . This compound has emerged as a critical pharmacological tool for elucidating the complex role of TRPM8 in cold thermosensation, cold-allodynia in neuropathic pain models, and its potential functions in the urinary tract and cancer [2] . Research indicates that by selectively blocking the TRPM8 channel, this antagonist effectively inhibits agonist-induced currents, providing a mechanism to dissect cold-mediated signaling pathways in vitro and modulate cold sensitivity in vivo [3] . Its high potency and selectivity profile make it invaluable for researchers investigating novel therapeutic targets for conditions such as chronic pain, migraine, and overactive bladder, where TRPM8 activity is implicated. The compound enables sophisticated studies to differentiate TRPM8-mediated effects from those of other thermosensitive TRP channels, thereby advancing our understanding of somatosensory biology and pathophysiology.

Properties

IUPAC Name

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2N5O3/c17-11-3-2-10(6-12(11)18)23-15(20-21-22-23)7-19-16(24)9-1-4-13-14(5-9)26-8-25-13/h1-6H,7-8H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXLDNJDZAEEFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=NN=NN3C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of interest in medicinal chemistry, particularly due to its unique structural features that suggest potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrazole ring, a difluorophenyl group, and a benzo[d][1,3]dioxole moiety. The structural formula can be summarized as follows:

  • Molecular Formula : C₁₄H₁₂F₂N₄O₃
  • Molecular Weight : 306.27 g/mol

The presence of the tetrazole ring is significant as it can mimic carboxylate groups, enhancing interactions with biological targets such as enzymes and receptors.

Interaction with Biological Targets

The mechanism by which this compound exerts its effects involves several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. The tetrazole ring's ability to mimic carboxylate groups allows for effective binding.
  • Receptor Modulation : It can interact with various receptors, potentially modulating their activity and influencing downstream signaling pathways.

Structural Activity Relationship (SAR)

Research indicates that modifications in the structure can significantly affect biological activity. For example, the introduction of different substituents on the tetrazole or benzo[d][1,3]dioxole moieties can enhance or reduce potency against specific targets.

Antimicrobial Activity

In vitro studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Inhibition of Bacterial Growth : Compounds with similar structures have shown EC₅₀ values indicating effective inhibition against various bacterial strains.
  • Fungal Inhibition : Similar derivatives have also been tested against fungi such as Mucor species, showing varying degrees of effectiveness compared to standard antifungal agents.

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects have been investigated through assays measuring cytokine levels and enzyme activity related to inflammation:

  • COX Inhibition : Some derivatives have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)EC₅₀ (µg/ml)
A759020
B608525
C507030

Study 1: Antimicrobial Properties

A study published in European PMC evaluated the antimicrobial activity of several tetrazole derivatives against Xanthomonas axonopodis and Xanthomonas oryzae. The results indicated that certain compounds showed better inhibitory effects than traditional antibiotics, suggesting a potential for development into new antimicrobial agents .

Study 2: Anti-inflammatory Effects

Research highlighted in MDPI assessed the anti-inflammatory properties of similar compounds through COX enzyme inhibition assays. The findings showed that some derivatives exhibited significant inhibition rates comparable to established anti-inflammatory drugs like diclofenac .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural Features :

  • Target Compound : Combines a benzodioxole carboxamide with a 3,4-difluorophenyltetrazolylmethyl group.
  • S807 (N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide) : Features a linear heptan-4-yl chain instead of the tetrazole group; used as a potent umami flavor enhancer at 1/1000th the concentration of MSG .
  • HSD-2 (N-(3,4-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide) : Substituted with a 3,4-dimethoxyphenyl group; synthesized via amide coupling with 75% yield and a melting point of 175–177°C .
  • Compound 55 (N-(2,4-Dinitrophenyl)benzo[d][1,3]dioxole-5-carboxamide) : Contains electron-withdrawing nitro groups; lower yield (10%) and higher melting point (200°C) .

Table 1: Structural and Physical Properties

Compound Name Substituents Melting Point (°C) Yield (%) Key Applications/Notes References
Target Compound 3,4-Difluorophenyl-tetrazolylmethyl Not reported Not reported Structural similarity to tetrazole-based pharmaceuticals (e.g., losartan)
S807 Heptan-4-yl Not reported Not reported Umami flavoring (FEMA GRAS-approved)
HSD-2 (2a) 3,4-Dimethoxyphenyl 175–177 75 Synthetic intermediate
Compound 55 2,4-Dinitrophenyl 200 10 MAO inhibitor candidate

Receptor Interactions :

  • Tetrazole Analogs (e.g., Losartan) : The tetrazole group in angiotensin II receptor blockers (ARBs) enhances binding affinity to the AT1 receptor via ionic interactions . The target compound’s tetrazole may confer similar advantages in receptor-targeted applications.

Metabolism and Toxicity :

  • S807 : Rapidly metabolized by rat and human liver microsomes via oxidative pathways; deemed safe for food applications up to 1.5 mg/kg/day .
  • Nitro-Substituted Analogs (e.g., Compound 55) : Electron-withdrawing groups like nitro may reduce metabolic stability but increase reactivity in enzyme inhibition (e.g., MAO-A/MAO-B) .

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